molecular formula C24H23ClN2O3 B1193902 Tetramethylrhodamine CAS No. 70281-37-7

Tetramethylrhodamine

Cat. No. B1193902
CAS RN: 70281-37-7
M. Wt: 422.9 g/mol
InChI Key: WGTODYJZXSJIAG-UHFFFAOYSA-N
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Description

Tetramethylrhodamine is a membrane-permeant, cationic, fluorescent dye that can label mitochondria and mark embryonic stem cell/induced pluripotent stem cell-derived cardiomyocytes . It accumulates in active mitochondria with intact membrane potentials .


Molecular Structure Analysis

Tetramethylrhodamine has a molecular formula of C24H22N2O3 . Its molecular weight is 386.4 g/mol . The structure of Tetramethylrhodamine includes a xanthene dye .


Chemical Reactions Analysis

Tetramethylrhodamine has been used in various applications including activity-based protein profiling, enzyme-inhibitors screening, protein labeling and modifications, and hybrid monolithic column in proteomic analysis .


Physical And Chemical Properties Analysis

Tetramethylrhodamine has a molecular weight of 386.4 g/mol . It is a xanthene dye .

Scientific Research Applications

  • Cellular Chemoattractant Studies : TMR-labeled N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys acts as a chemoattractant for human neutrophils. Its binding and internalization can be observed using video intensification microscopy, highlighting TMR's utility in studying cellular processes (Niedel, Kahane, & Cuatrecasas, 1979).

  • Neuroanatomical Tracing : Tetramethylrhodamine-dextran is used as a sensitive anterograde tract-tracing label, allowing for the labeling and tracking of neurons in various neurological studies (Carr, Noga, Nance, & Jordan, 1994).

  • Fluorescence Probes for Biological Imaging : TMR derivatives, such as HySOx, have been developed for specific detection of hypochlorous acid in biological systems, aiding in real-time imaging of phagocytosis (Kenmoku, Urano, Kojima, & Nagano, 2007).

  • Detection of Intracellular Acrolein : TAMRA-phenyl azide, based on TMR, is used for direct detection of intracellular acrolein in live cells, particularly in cancer research (Pradipta et al., 2019).

  • Membrane Potential Measurement : TMRM, a derivative of TMR, is extensively used for measuring the membrane potential across plasma or mitochondrial membranes (Mao & Kisaalita, 2004).

  • Mitochondrial Function Studies : TMRM is also employed in studying mitochondrial function in living cells, particularly in neuronal research (Monteith et al., 2013).

  • MRI and Optical Imaging : Bifunctional contrast-enhancing agents combining TMR with metal chelators for gadolinium have been synthesized for simultaneous visualization by light and MRI microscopy (Hüber et al., 1998).

  • Protein Delivery into Live Cells : TMR-labeled dfTAT has been utilized for efficient protein delivery into live cells, mediating endosomal leakage and enabling intracellular delivery of proteins (Erazo‐Oliveras et al., 2014).

Safety And Hazards

Tetramethylrhodamine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The development of hybrid small-molecule-protein labeling strategies enable the use of chemical fluorophores in living cells and in vivo . The optimization of small-molecule dyes for these complex biological environments is important, as synthetic fluorophores are often brighter and more photostable than fluorescent proteins .

properties

IUPAC Name

[9-(2-carboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3.ClH/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;/h5-14H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTODYJZXSJIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220515
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(dimethylamino)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(dimethylamino)-, chloride

CAS RN

70281-37-7
Record name Tetramethylrhodamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70281-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(dimethylamino)-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070281377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(dimethylamino)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Tetramethylrhodamine (TMR) itself doesn't have a specific biological target like a drug. Instead, its value lies in its ability to be conjugated to other molecules, allowing researchers to visualize and study these targets. For example, TMR can be conjugated to:

  • Antibodies: This allows researchers to visualize the distribution of specific proteins within cells and tissues using techniques like immunofluorescence microscopy. [, , , ]
  • Toxins: For instance, biotinylated α-bungarotoxin, which binds specifically to acetylcholine receptors, can be further linked to TMR-labeled avidin. This allows for visualization and study of acetylcholine receptor dynamics on the surface of muscle cells. []
  • DNA/RNA aptamers: These are short, single-stranded DNA or RNA molecules that can bind to specific targets. TMR-labeled aptamers can be used for a variety of applications, including biosensing and studying molecular interactions. [, , , , ]
  • Actin: By conjugating TMR to actin, researchers can observe the dynamics of actin polymerization and its interaction with other proteins in living cells. [, ]

A:

  • Spectroscopic data:
    • Absorption maximum (λmax): ≈540-550 nm []
    • Emission maximum (λem): ≈570-580 nm []
  • pH: The fluorescence intensity of TMR can be affected by pH. For example, fluorescein-labeled aptamers show pH-dependent fluorescence decay, while TMR-labeled aptamers do not. []
  • Solvent: The fluorescence properties of TMR can vary depending on the solvent. For example, TMR fluorescence is quenched when conjugated to an aptamer and dissolved in aqueous solution, but this quenching is reduced when acetonitrile is added. []

ANone: TMR itself is not known to possess catalytic properties. It acts primarily as a fluorescent reporter molecule.

ANone: While specific details about computational studies on TMR itself are not provided in the provided papers, it's important to note that fluorescent dyes, including rhodamine derivatives, are frequently studied using computational methods. These studies may focus on understanding:

    ANone: As a fluorescent dye, the primary "activity" of TMR relates to its fluorescence properties. Modifications to its structure can impact these properties:

    • Dimerization: Forming a dimer of TMR, either through covalent linkage or noncovalent stacking interactions, can significantly quench fluorescence. This phenomenon has been exploited to develop biosensors where target binding disrupts dimer formation and restores fluorescence. [, ]

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